molecular formula C12H18N2O2 B1527627 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol CAS No. 761440-87-3

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Cat. No. B1527627
Key on ui cas rn: 761440-87-3
M. Wt: 222.28 g/mol
InChI Key: PLRKSIZPNZPJOS-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 4-fluoro-2-(methyloxy)-1-nitrobenzene (3.0 g, 17.5 mmol), 4-hydroxypiperidine (1.77 g, 17.5 mmol) and potassium carbonate (2.9 g, 21 mmol) in DMSO was stirred for 24 h. The reaction was diluted with water and extracted three times with Ethyl acetate. The combined organic solutions were dried over MgSO4 and concentrated. The resulting residue was stirred in ethanol and acetic acid with 10% Pd/C under 30 psi of hydrogen for 16 hr. The reaction was filtered through a pad of celite, rinsed with Ethyl acetate. The filtrate was concentrated and dissolved in methylene chloride. The organic solution was washed with saturated sodium bicarbonate, dried over MgSO4, and concentrated to give 1-[4-amino-3-(methyloxy)phenyl]-4-piperidinol (2.44 g, 63% yield over 2 steps). 1H NMR (400 MHz, d6-DMSO) δ 6.49-6.45 (m, 2H), 6.27 (dd, J=8.4 and 2.4 Hz, 1H), 4.60 (d, J=4.0 Hz, 1 H), 4.18 (s, 2H), 3.71 (s, 3H), 3.54-3.48 (m, 1H), 3.25-3.22 (m, 2H), 2.63-2.56 (M, 2H), 1.80-1.76 (m, 2H), 1.51-1.42 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([O:11][CH3:12])[CH:3]=1.[OH:13][CH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.O>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([N:17]2[CH2:18][CH2:19][CH:14]([OH:13])[CH2:15][CH2:16]2)=[CH:3][C:4]=1[O:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
1.77 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting residue was stirred in ethanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with Ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of celite
WASH
Type
WASH
Details
rinsed with Ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
The organic solution was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1CCC(CC1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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